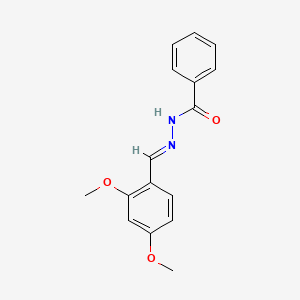

N'-(2,4-dimethoxybenzylidene)benzohydrazide

Übersicht

Beschreibung

Benzohydrazide compounds exhibit a wide range of biological activities and are of interest for their structural properties. These compounds, including variants such as N'-(2,4-dimethoxybenzylidene)benzohydrazide, are synthesized and studied for their potential applications in various fields, including material science and pharmacology, due to their versatile chemical and physical properties.

Synthesis Analysis

The synthesis of benzohydrazide derivatives typically involves the condensation of benzaldehydes with hydrazides. The process is often refined to include specific substituents on the benzaldehyde or hydrazide components to achieve desired structural characteristics. For example, the synthesis of similar compounds has been reported through reactions involving specific benzaldehydes and hydrazides in the presence of a solvent, under reflux conditions, followed by crystallization (Punitha et al., 2020).

Molecular Structure Analysis

X-ray crystallography reveals that benzohydrazide compounds often crystallize in various space groups, with molecular structures stabilized by hydrogen bonds and weak π···π stacking interactions. The molecular geometry around the hydrazide moiety frequently adopts an E configuration relative to the C=N double bond. These structural features contribute to the compounds' reactivity and potential intermolecular interactions (Zhou et al., 2012).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

N'-(2,4-dimethoxybenzylidene)benzohydrazide and similar compounds have been studied for their antimicrobial properties. A study on related benzohydrazone compounds showed antimicrobial activities against bacteria such as Bacillus subtilis, Escherichia coli, and Staphylococcus aureus (Han, 2013). Furthermore, a series of hydrazone compounds derived from 4-methylbenzohydrazide, including those with substituents similar to N'-(2,4-dimethoxybenzylidene)benzohydrazide, showed antibacterial activity against strains like Staphylococcus aureus and Escherichia coli (Lei et al., 2015).

Corrosion Inhibition

Research has explored the use of hydrazone derivatives as corrosion inhibitors for metals in acidic media. Hydrazone derivatives structurally related to N'-(2,4-dimethoxybenzylidene)benzohydrazide have shown effectiveness in inhibiting corrosion on steel surfaces (Lgaz et al., 2019). Another study demonstrated that similar compounds could significantly improve the corrosion resistance of mild steel in acidic solutions, providing opportunities to explore the inhibitive activity of structurally similar compounds (Lgaz et al., 2020).

Bioactive Schiff Base Compounds

Studies have also been conducted on Schiff base compounds related to N'-(2,4-dimethoxybenzylidene)benzohydrazide. These compounds have shown a range of biological activities, including antibacterial, antifungal, antioxidant, and cytotoxic effects (Sirajuddin et al., 2013). Additionally, these compounds have been found to interact with DNA, demonstrating their potential in various biomedical applications.

Fluorescent and Chromogenic Probe Development

The development of fluorescent and chromogenic probes is another area of research. A novel Schiff base "turn-on" fluorescent and chromogenic probe was reported, demonstrating potential in clinical diagnostics and environmental monitoring (Xu et al., 2017).

X-ray Crystallography and Molecular Structure

Research in crystallography has explored the molecular structure of benzohydrazone compounds, including those similar to N'-(2,4-dimethoxybenzylidene)benzohydrazide. These studies provide insights into the molecular conformation and stabilization mechanisms of these compounds (Shundalau et al., 2016).

Synthesis and Characterization

Several studies focus on the synthesis and characterization of benzohydrazone compounds, detailing methods to create and analyze compounds structurally related to N'-(2,4-dimethoxybenzylidene)benzohydrazide (Suzana et al., 2022). This research is crucial for understanding the properties and potential applications of these compounds.

Catalytic Properties

The catalytic properties of compounds related to N'-(2,4-dimethoxybenzylidene)benzohydrazide have been studied, particularly in the context of metal complexes. These studies explore the potential use of these compounds in various catalytic processes (Wang et al., 2013).

Eigenschaften

IUPAC Name |

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-20-14-9-8-13(15(10-14)21-2)11-17-18-16(19)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,18,19)/b17-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBWPRNKTUWNLU-GZTJUZNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=NNC(=O)C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2,4-Dimethoxybenzylidene)benzohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

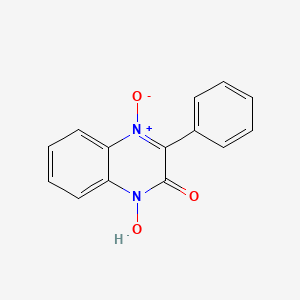

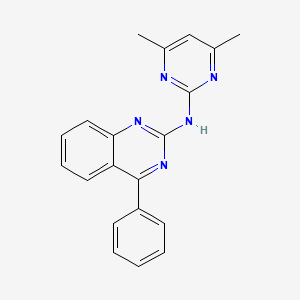

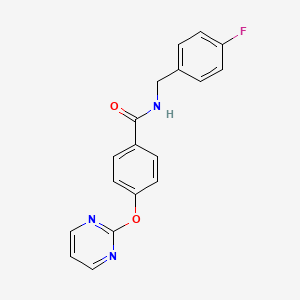

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-phenylpiperidine](/img/structure/B5587874.png)

![3,4-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5587894.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-2,2'-bipyrimidine hydrochloride](/img/structure/B5587910.png)

![7-(2-chloro-6-fluorophenyl)-1,6-diazabicyclo[4.1.0]heptane](/img/structure/B5587916.png)

![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5587931.png)

![(3R*,4R*)-3-cyclopropyl-1-[4-(dimethylamino)-5-fluoropyrimidin-2-yl]-4-methylpyrrolidin-3-ol](/img/structure/B5587942.png)

![5-[(4-ethoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5587944.png)

![5-allyl-6-ethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5587960.png)

![ethyl 4-[(3-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5587963.png)

![3-(4-isopropoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5587969.png)

![8-[(2-methoxyphenyl)sulfonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5587970.png)